2-Chloro-N-(3-methoxy-phenyl)-benzamide
CAS No.: 65382-87-8
Cat. No.: VC8471034
Molecular Formula: C14H12ClNO2
Molecular Weight: 261.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65382-87-8 |
---|---|
Molecular Formula | C14H12ClNO2 |
Molecular Weight | 261.70 g/mol |
IUPAC Name | 2-chloro-N-(3-methoxyphenyl)benzamide |
Standard InChI | InChI=1S/C14H12ClNO2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) |
Standard InChI Key | VDCFAQLSVZRGAM-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-chloro-N-(3-methoxyphenyl)benzamide, reflecting its benzamide backbone with substituents at the 2-position of the benzene ring and the 3-position of the aniline moiety. Its molecular formula is C₁₄H₁₂ClNO₂, corresponding to a molecular weight of 277.7 g/mol .
Structural Characterization
The compound’s structure comprises a benzoyl group substituted with chlorine at the 2-position, linked via an amide bond to a 3-methoxyaniline fragment (Figure 1). The methoxy group (-OCH₃) at the 3-position of the aniline ring introduces electron-donating effects, influencing the compound’s electronic distribution and reactivity. X-ray crystallography data for analogous benzamides, such as N-pivaloyl benzamide, reveal planar amide linkages with bond lengths of ~1.37 Å for C-N and ~1.22 Å for C=O, suggesting similar geometry in this derivative .
Table 1: Key Structural Parameters of 2-Chloro-N-(3-methoxy-phenyl)-benzamide
Parameter | Value |
---|---|
Molecular Formula | C₁₄H₁₂ClNO₂ |
Molecular Weight (g/mol) | 277.7 |
Bond Length (C=O) | ~1.22 Å |
Bond Length (C-N) | ~1.37 Å |
Torsional Angle (C-N-C-O) | ~180° (planar) |
Synthesis and Manufacturing
Conventional Synthesis Routes
The synthesis of 2-chloro-N-(3-methoxy-phenyl)-benzamide typically follows a two-step protocol involving (1) the formation of 2-chlorobenzoyl chloride and (2) its subsequent coupling with 3-methoxyaniline.
Step 1: Preparation of 2-Chlorobenzoyl Chloride
2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) in ethylene dichloride under reflux conditions. Excess SOCl₂ is removed via distillation to yield the acid chloride :
Step 2: Amidation with 3-Methoxyaniline
The acid chloride is reacted with 3-methoxyaniline in tetrahydrofuran (THF) at ambient temperature, often in the presence of a base like triethylamine to scavenge HCl :
Purification via column chromatography (e.g., hexane/ethyl acetate) typically yields the final product with >70% efficiency .
Table 2: Optimized Synthesis Conditions
Parameter | Value |
---|---|
Reaction Temperature | 25–40°C |
Solvent | THF |
Catalyst | Triethylamine |
Yield | 70–80% |
Physicochemical Properties
Thermal and Solubility Characteristics
Although direct data for this compound are scarce, analogs like 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide (CAS 443903-11-5) exhibit a density of 1.4±0.1 g/cm³, a boiling point of 351.7±42.0°C, and a flash point of 166.5±27.9°C . The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-substituted benzamides.
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆):
13C NMR (100 MHz, DMSO-d₆):
GC-MS (EI+): m/z 277.7 [M]⁺.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its chloro and methoxy substituents are strategic handles for further functionalization via cross-coupling reactions.
Materials Science
Benzamide derivatives are explored as liquid crystal precursors. The methoxy group’s electron-donating nature enhances mesophase stability, making this compound a candidate for optoelectronic materials.
Future Directions
-
Biological Screening: Prioritize assays against cancer cell lines and inflammatory targets.
-
Process Optimization: Develop continuous-flow synthesis to improve scalability.
-
Crystallography: Resolve single-crystal structures to guide structure-activity studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume